molecular formula C15H10N4OS B11784086 5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine

5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B11784086
M. Wt: 294.3 g/mol
InChI Key: RWCLPSDCGMLROR-UHFFFAOYSA-N
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Description

5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that incorporates both benzothiazole and oxadiazole moieties. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine typically involves the formation of the benzothiazole and oxadiazole rings followed by their coupling. One common method involves the reaction of 2-aminobenzothiazole with an appropriate aldehyde to form the intermediate, which is then cyclized with hydrazine hydrate to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction times . The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-(Benzo[d]thiazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, inhibiting their function and leading to cell death. It may also interfere with enzyme activity, such as topoisomerase inhibition, resulting in the disruption of cellular processes .

Properties

Molecular Formula

C15H10N4OS

Molecular Weight

294.3 g/mol

IUPAC Name

5-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H10N4OS/c16-15-19-18-13(20-15)9-5-7-10(8-6-9)14-17-11-3-1-2-4-12(11)21-14/h1-8H,(H2,16,19)

InChI Key

RWCLPSDCGMLROR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C4=NN=C(O4)N

Origin of Product

United States

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